2-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, and the sequence of reactions .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Impurity Studies
- Synthesis of Impurities in Pharmaceuticals : A synthetic method has been developed for a compound structurally related to 2-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde, used in the synthesis of an impurity in crude roflumilast. This process includes alkylation, oxidation, chlorination, and acylation reactions, providing a yield of about 70% without column chromatography (Zhang et al., 2014).
Biocatalytic and Biochemical Processes
- Biocatalytic Oxidation : The two-liquid phase concept was applied to develop a whole-cell biocatalytic system for efficient multistep oxidation of pseudocumene to 3,4-dimethylbenzaldehyde, a structurally similar compound. This system employed recombinant Escherichia coli cells expressing Pseudomonas putida genes for xylene monooxygenase, allowing selective production of the desired aldehyde (Bühler et al., 2003).
Synthetic Chemistry Advances
- Total Synthesis of Coprinol : A first-of-its-kind synthesis of coprinol was achieved from 2-methoxy-3,5-dimethylbenzaldehyde, a compound with similarities to this compound. Key steps included dialkylation, Friedel-Crafts acylation, demethylation, and regioselective formation of a primary -OH group (Suresh et al., 2016).
Catalysis and Reaction Mechanisms
- Asymmetric Addition in Organic Synthesis : Chiral (salen)TiCl2 complexes have been used for the asymmetric addition of trimethylsilyl cyanide to aldehydes, including those structurally related to this compound, achieving up to 90% enantiomeric excess (Belokon’ et al., 1999).
- Selective Oxidation of Aromatic Methyl Groups : Research has focused on the selective oxidation of methyl groups in substituted hydroxybenzaldehydes, crucial for pharmaceuticals and perfumes. A bioinspired Cu/neocuproine system successfully performed selective para-formylation of aromatic compounds (Boldron et al., 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-3,5-dimethylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9-5-10(2)13(12(6-9)7-14)15-8-11-3-4-11/h5-7,11H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEJJOYUOHKFPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)OCC2CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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